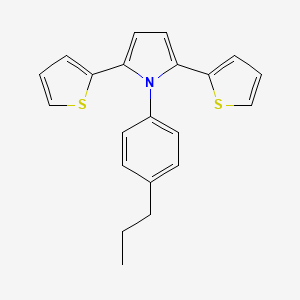

1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole

Description

Properties

IUPAC Name |

1-(4-propylphenyl)-2,5-dithiophen-2-ylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NS2/c1-2-5-16-8-10-17(11-9-16)22-18(20-6-3-14-23-20)12-13-19(22)21-7-4-15-24-21/h3-4,6-15H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTYJFYWQQLLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole, a molecule of significant interest in the field of organic electronics and materials science. This document details a robust synthetic protocol based on the Paal-Knorr pyrrole synthesis, a classic and efficient method for the formation of substituted pyrroles.[1][2][3] Furthermore, it outlines a suite of essential characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, and cyclic voltammetry, which are critical for verifying the structure and elucidating the electronic properties of the target compound. This guide is intended to serve as a practical resource for researchers engaged in the design and development of novel organic functional materials.

Introduction: The Significance of Thienyl-Pyrrole Chromophores

Derivatives of 2,5-di(2-thienyl)-1H-pyrrole (DTP) represent a pivotal class of heterocyclic compounds that have garnered considerable attention for their unique electronic and photophysical properties. The fusion of the electron-rich pyrrole and thiophene moieties gives rise to an extended π-conjugated system, which is the foundation for their utility in a variety of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and chemical sensors. The ability to readily modify the substituent at the N-1 position of the pyrrole ring allows for the fine-tuning of the molecule's solubility, solid-state packing, and electronic characteristics.

The introduction of a 4-propylphenyl group at the N-1 position, yielding this compound, is a strategic modification aimed at enhancing solubility in common organic solvents and influencing the intermolecular interactions in the solid state, which are crucial for charge transport in electronic devices. This guide provides a detailed roadmap for the successful synthesis and thorough characterization of this promising organic semiconductor.

Synthesis of this compound

The synthesis of the target molecule is most effectively achieved through the Paal-Knorr pyrrole synthesis, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine.[1][2][3][4] In this case, the reaction involves the cyclization of 1,4-di(2-thienyl)-1,4-butanedione with 4-propylaniline.

Reaction Rationale and Mechanistic Insight

The Paal-Knorr synthesis is a robust and high-yielding reaction that proceeds via the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2][3] The use of a weak acid catalyst, such as acetic acid, facilitates the reaction by protonating one of the carbonyl groups, thereby increasing its electrophilicity and promoting the initial nucleophilic attack by the amine.[3]

Caption: Generalized workflow of the Paal-Knorr synthesis.

Detailed Experimental Protocol

Materials:

-

1,4-di(2-thienyl)-1,4-butanedione

-

4-Propylaniline

-

Glacial Acetic Acid

-

Ethanol

-

Toluene

-

Hexane

-

Ethyl Acetate

-

Silica Gel (for column chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-di(2-thienyl)-1,4-butanedione (1.0 eq.) and 4-propylaniline (1.1 eq.) in a mixture of ethanol and glacial acetic acid (e.g., 10:1 v/v).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or toluene/hexane.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and electronic properties of the synthesized compound. The following techniques are indispensable for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Propyl -CH₃ | ~0.9 | Triplet |

| Propyl -CH₂- | ~1.6 | Sextet |

| Propyl Ar-CH₂- | ~2.6 | Triplet |

| Pyrrole H | ~6.5 | Singlet |

| Thienyl H | 6.8 - 7.3 | Multiplet |

| Phenyl H | 7.1 - 7.4 | Multiplet |

Expected ¹³C NMR Spectral Features (in CDCl₃):

| Carbons | Expected Chemical Shift (ppm) |

| Propyl -CH₃ | ~14 |

| Propyl -CH₂- | ~24 |

| Propyl Ar-CH₂- | ~38 |

| Pyrrole C | ~108-110 |

| Thienyl C | ~123-128 |

| Phenyl C | ~128-140 |

| Pyrrole C (substituted) | ~135-145 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. For this compound (C₂₁H₁₉NS₂), the expected molecular weight is approximately 349.51 g/mol .[6] High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, further validating the molecular formula.

Optical Spectroscopy: UV-Vis and Fluorescence

The electronic properties of the target molecule can be investigated using UV-Vis and fluorescence spectroscopy. These techniques provide insights into the electronic transitions and the photoluminescent behavior of the compound.

Caption: Workflow for optical spectroscopy measurements.

Expected Optical Properties:

Based on data from analogous 1-aryl-2,5-dithienylpyrroles, the following properties can be anticipated:

| Parameter | Expected Value |

| UV-Vis Absorption (λmax) | 350 - 400 nm |

| Fluorescence Emission (λem) | 450 - 550 nm |

| Stokes Shift | 100 - 150 nm |

The absorption maximum (λmax) corresponds to the π-π* electronic transition of the conjugated system. The fluorescence emission occurs at a longer wavelength, and the difference between the absorption and emission maxima is known as the Stokes shift. A significant Stokes shift is often desirable for applications in fluorescence imaging and sensors.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox properties of a molecule, including its oxidation and reduction potentials. This information is crucial for understanding the material's potential in electronic devices, as it relates to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Setup:

A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire). The experiment is conducted in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile or dichloromethane).

Expected Electrochemical Behavior:

The cyclic voltammogram of this compound is expected to show a quasi-reversible or irreversible oxidation wave corresponding to the removal of an electron from the π-conjugated system. The onset of this oxidation wave can be used to estimate the HOMO energy level. The LUMO energy level can then be estimated from the HOMO level and the optical band gap determined from the onset of the UV-Vis absorption spectrum.

Applications and Future Perspectives

The unique combination of a highly fluorescent and electroactive core with a solubilizing and processability-enhancing N-aryl substituent makes this compound a versatile building block for a new generation of organic electronic materials. Potential applications include:

-

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of the molecule makes it a candidate for use as an emissive layer in OLEDs.

-

Organic Field-Effect Transistors (OFETs): The extended π-conjugation and potential for ordered solid-state packing are desirable for charge transport in OFETs.

-

Organic Photovoltaics (OPVs): The light-absorbing properties of the DTP core suggest its potential use as a donor material in bulk heterojunction solar cells.

-

Chemical Sensors: The sensitivity of the electronic and optical properties of the DTP core to its environment could be exploited for the development of chemical sensors.

Further research will likely focus on the electropolymerization of this monomer to create conductive polymers with tailored properties, as well as its incorporation into more complex molecular architectures for advanced electronic and photonic applications.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the Paal-Knorr reaction, a reliable and efficient synthetic route. Furthermore, a comprehensive suite of characterization techniques has been outlined to ensure the structural integrity and to elucidate the key electronic and photophysical properties of this promising organic material. The information presented herein serves as a valuable resource for researchers in the field, facilitating the exploration and development of novel DTP-based materials for a wide range of applications in organic electronics and beyond.

References

- Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1885, 18, 367-371.

- Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 1635-1642.

- Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Synthesis of Furans. J. Org. Chem.1995, 60, 301–307.

-

Reactions of 2,5-di(2-thienyl)pyrroles. ResearchGate. (2008). [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. (2018). [Link]

-

Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole (PTP), a heterocyclic compound of significant interest in the development of organic electronics and advanced materials. PTP's structure, featuring a central pyrrole ring flanked by two thiophene rings and substituted with a 4-propylphenyl group at the nitrogen atom, gives rise to a unique set of spectroscopic signatures. This document details the theoretical underpinnings and practical methodologies for the characterization of PTP using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By elucidating the relationship between the molecular structure of PTP and its spectroscopic properties, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel organic materials.

Introduction

This compound (PTP) is a member of the 2,5-di(2-thienyl)pyrrole (DTP) family of compounds, which are renowned for their utility as building blocks in the synthesis of conducting polymers and organic semiconductors.[1] The inherent π-conjugated system of the DTP core, which can be further tuned by substitution at the pyrrole nitrogen, imparts desirable electronic and optical properties to materials derived from these monomers. The introduction of the 4-propylphenyl group in PTP enhances solubility in organic solvents, a crucial factor for the solution-based processing of organic electronic devices.[1]

The precise characterization of PTP is paramount for ensuring its purity and for understanding its behavior in subsequent polymerization reactions or material applications. Spectroscopic analysis provides a non-destructive means to confirm the chemical structure and to probe the electronic and vibrational properties of the molecule. This guide offers a detailed examination of the expected spectroscopic data for PTP and the experimental protocols for their acquisition.

Known Physical Properties:

| Property | Value |

| Molecular Formula | C₂₁H₁₉NS₂ |

| Molecular Weight | 349.51 g/mol |

| Appearance | White to Light yellow powder or crystal |

| Purity | >98.0% (GC) |

| Melting Point | 145.0 - 149.0 °C |

Data sourced from commercial suppliers.[2]

Synthesis Overview: The Paal-Knorr Condensation

A common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction.[3] In the context of PTP, this would involve the condensation of 1,4-di(2-thienyl)-1,4-butanedione with 4-propylaniline. The reaction is typically carried out in the presence of an acid catalyst or under high-temperature conditions. The modularity of this synthetic approach allows for the facile introduction of various substituents on the pyrrole nitrogen, enabling the fine-tuning of the resulting molecule's properties.

Caption: Paal-Knorr synthesis of PTP.

Spectroscopic Characterization Workflow

The comprehensive analysis of PTP involves a multi-technique spectroscopic approach to elucidate its structural, electronic, and vibrational properties.

Caption: Overall spectroscopic analysis workflow for PTP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For PTP, both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of PTP in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or [D₈]THF). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of PTP is expected to show distinct signals for the aromatic protons of the thiophene and phenyl rings, the pyrrole protons, and the aliphatic protons of the propyl group.

-

Thiophene Protons (δ ≈ 6.8-7.4 ppm): The two thiophene rings will give rise to a set of doublets and a triplet (or doublet of doublets) characteristic of a 2-substituted thiophene.

-

Phenyl Protons (δ ≈ 7.1-7.3 ppm): The 4-propylphenyl group will exhibit an AA'BB' system, appearing as two doublets.

-

Pyrrole Protons (δ ≈ 6.5-6.7 ppm): The two protons on the pyrrole ring are chemically equivalent and will likely appear as a singlet.

-

Propyl Protons (δ ≈ 0.9-2.7 ppm): The propyl group will show a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the phenyl ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

-

Aromatic Carbons (δ ≈ 110-145 ppm): This region will contain numerous signals corresponding to the carbons of the thiophene, pyrrole, and phenyl rings.

-

Aliphatic Carbons (δ ≈ 13-38 ppm): Three distinct signals are expected for the three carbon atoms of the propyl chain.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the π-conjugated system of PTP. The extended conjugation across the di(2-thienyl)pyrrole core is expected to result in strong absorption in the UV region.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of PTP in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 250-600 nm, using the pure solvent as a reference.

Expected UV-Vis Spectrum

The UV-Vis spectrum of PTP is anticipated to be dominated by a strong π-π* transition. Based on similar DTP derivatives, the absorption maximum (λ_max) is expected to be in the range of 300-380 nm.[4][5] The position of this maximum can be influenced by the solvent polarity.

Fluorescence Spectroscopy

Many DTP derivatives are known to be fluorescent, and PTP is expected to exhibit this property as well.[6] Fluorescence spectroscopy provides information about the emissive properties of the molecule and its excited state dynamics.

Experimental Protocol

-

Sample Preparation: Use the same solution prepared for UV-Vis analysis, ensuring it is free from dust or other light-scattering particles.

-

Instrumentation: Employ a spectrofluorometer.

-

Data Acquisition:

-

Record the emission spectrum by exciting the sample at its absorption maximum (λ_max).

-

Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity.

-

Expected Fluorescence Spectrum

PTP is predicted to be a blue or blue-green emitter, with an emission maximum typically red-shifted from its absorption maximum. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, a measure of the efficiency of the emission process, can also be determined. Solvatochromism, a shift in the emission wavelength with changing solvent polarity, is a possibility for DTP derivatives and can provide insights into the nature of the excited state.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: The spectrum of solid PTP can be obtained by mixing a small amount of the sample with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, a solution spectrum can be recorded using a suitable solvent and an appropriate liquid cell.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted FTIR Spectrum

The FTIR spectrum of PTP will show a combination of vibrations from the aromatic rings and the aliphatic propyl group.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group will be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations of the thiophene, pyrrole, and phenyl rings are expected in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration of the pyrrole ring is typically found in the 1100-1300 cm⁻¹ range.[1]

-

C-S Vibrations: Vibrations involving the C-S bond of the thiophene rings are expected at lower wavenumbers, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol

-

Sample Introduction: Introduce a small amount of PTP into the mass spectrometer, typically dissolved in a suitable solvent.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate gas-phase ions of the molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrum

-

Molecular Ion Peak ([M]⁺•): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of PTP (C₂₁H₁₉NS₂), which is approximately 349.10 m/z. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

-

Fragmentation Pattern: The fragmentation of PTP under EI conditions is likely to involve the cleavage of the propyl group and the fragmentation of the heterocyclic rings. The stability of the aromatic rings suggests that the molecular ion will be relatively abundant.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Key Data |

| ¹H NMR | Aromatic protons: δ 6.5-7.4 ppm; Aliphatic protons: δ 0.9-2.7 ppm |

| ¹³C NMR | Aromatic carbons: δ 110-145 ppm; Aliphatic carbons: δ 13-38 ppm |

| UV-Vis | λ_max ≈ 300-380 nm |

| Fluorescence | Emission maximum expected in the blue-green region (e.g., 380-450 nm) |

| FTIR (cm⁻¹) | ~3100-3000 (Ar C-H), ~2960-2850 (Aliph. C-H), ~1600-1400 (C=C), ~1300-1100 (C-N) |

| Mass Spec. | [M]⁺• ≈ 349.10 m/z |

Conclusion

The spectroscopic analysis of this compound is a critical step in its characterization, providing essential information for quality control and for understanding its potential in materials science applications. This guide has outlined the theoretical basis and practical considerations for analyzing PTP using a range of spectroscopic techniques. While the specific data presented is predictive, it is grounded in the well-established principles of spectroscopy and supported by data from closely related compounds. Researchers and scientists working with PTP and similar DTP derivatives can utilize this guide to design experiments, interpret their results, and ultimately advance the development of novel organic electronic materials.

References

-

A soluble and fluorescent new type thienylpyrrole based conjugated polymer: optical, electrical and electrochemical properties. RSC Publishing. Available at: [Link]

-

Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. PubMed Central. Available at: [Link]

-

The FTIR spectrum for Pyrrole. ResearchGate. Available at: [Link]

-

Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. PubMed Central. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. Available at: [Link]

-

Synthesis and characterization of polypyrrole thin films. International Journal of Science and Research Archive. Available at: [Link]

-

Pyrrole. NIST WebBook. Available at: [Link]

-

Pyrrole - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]

-

Spectroscopic investigations, quantum chemical, molecular docking and drug likeness studies of t-butyl-3,4,5-trimethyl-2-pyrrole carboxylate. OUCI. Available at: [Link]

-

Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and Chiroptical Activity of π‐Expanded Electron‐Rich Heterohelicenes Based on the 1,4‐Dihydropyrrolo[3,2‐b]pyrrole Core. PubMed Central. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. ResearchGate. Available at: [Link]

-

Reactions of 2,5-di(2-thienyl)pyrroles. ResearchGate. Available at: [Link]

-

UV-vis Absorption Spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes. PubMed. Available at: [Link]

-

UV−vis absorption spectra of pyrrole before and after polymerization by... ResearchGate. Available at: [Link]

-

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. NIST WebBook. Available at: [Link]

-

UV–visible spectroscopy study of (a) pyrrole monomer and (b) polypyrrole. ResearchGate. Available at: [Link]

-

2-Phenylpyrrole. PubChem. Available at: [Link]

-

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. NIST WebBook. Available at: [Link]

-

3-Propyl-5-[5-(4-propyl-1H-pyrrol-2-yl)-2-thienyl]-1H-pyrrole-2-carbaldehyde - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

- Supplementary Information.

-

Tuning the Electrochemical Properties of Poly‐thiophenes with a 2,5‐Dithienil‐N‐subtituted‐pyrrole Bearing an Aniline. Wiley Online Library. Available at: [Link]

-

Electrochemical and Electrochromic Properties of Polymers Based on 2,5-di(2-thienyl)-1H-pyrrole and Different Phenothiazine Units. ResearchGate. Available at: [Link]

-

Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. PubMed Central. Available at: [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. UV-vis absorption spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalijsra.com [journalijsra.com]

An In-Depth Technical Guide to the Electrochemical Properties of 1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole

Foreword for the Researcher

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the electrochemical properties of 1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole (TPTP). As a member of the 2,5-di(2-thienyl)-1H-pyrrole (SNS) family of conjugated monomers, TPTP is a building block for electroactive polymers with significant potential in organic electronics, sensor technology, and bio-interfacing applications. This document provides a detailed exploration of its synthesis, electrochemical behavior, and spectroelectrochemical characteristics, grounded in established scientific principles and methodologies. The protocols and insights presented herein are designed to be self-validating, empowering you to confidently explore the rich electrochemical landscape of this promising compound.

Introduction: The Significance of N-Aryl-Substituted SNS Monomers

The class of N-substituted 2,5-di(2-thienyl)-1H-pyrrole (SNS) derivatives has garnered considerable attention in the field of conducting polymers.[1][2] These monomers offer a versatile platform for tuning the optoelectronic and electrochemical properties of the resulting polymers through modification of the N-substituent.[3] The introduction of an aryl group at the nitrogen atom, as in the case of this compound, allows for fine-tuning of the electronic properties through inductive and resonance effects, while the propyl group can enhance solubility and processability of the corresponding polymer.[4]

The electrochemical polymerization of these monomers leads to the formation of highly conjugated polymer films directly on an electrode surface.[5] These films exhibit reversible redox activity, meaning they can be switched between different oxidation states with an accompanying change in their optical and electronic properties. This behavior is the foundation for their application in a wide array of fields, including:

-

Electrochromic Devices: The ability to change color upon the application of an electrical potential makes these materials ideal for smart windows, displays, and sensors.[6]

-

Organic Electronics: As semiconducting materials, they can be utilized in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3]

-

Biosensors: The polymer matrix can serve as an effective platform for the immobilization of biomolecules, enabling the development of sensitive and selective biosensors.[7]

This guide will delve into the core electrochemical properties of TPTP, providing the foundational knowledge and practical protocols necessary to harness its potential.

Synthesis of this compound

The most common and efficient method for the synthesis of N-aryl substituted 2,5-di(2-thienyl)-1H-pyrroles is the Paal-Knorr synthesis.[8][9] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1]

Reaction Scheme

The synthesis of TPTP proceeds via the reaction of 1,4-di(2-thienyl)-1,4-butanedione with 4-propylaniline.

Caption: Paal-Knorr synthesis of TPTP.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-aryl SNS derivatives.[3]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-di(2-thienyl)-1,4-butanedione (1.0 eq) and 4-propylaniline (1.1 eq) in glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water, which should result in the precipitation of the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure this compound as a crystalline solid.

Electrochemical Characterization

Electrochemical techniques are paramount to understanding the redox behavior of TPTP and its corresponding polymer, poly(this compound) (PTPTP). Cyclic voltammetry (CV) is the primary tool for this investigation.

Electropolymerization of TPTP

The monomer can be electropolymerized onto an electrode surface to form a thin, electroactive polymer film.

Caption: Workflow for electropolymerization.

Step-by-Step Protocol for Cyclic Voltammetry

This protocol outlines the general procedure for the electropolymerization and characterization of TPTP.

-

Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous solvent like acetonitrile (ACN) or dichloromethane (DCM).

-

Monomer Solution: Dissolve the TPTP monomer in the electrolyte solution to a concentration of approximately 10 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use a platinum (Pt) disk or indium tin oxide (ITO) coated glass as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.

-

Electropolymerization: Immerse the electrodes in the monomer solution and perform cyclic voltammetry by scanning the potential from a suitable starting potential (e.g., 0 V) to a potential sufficiently positive to oxidize the monomer (e.g., +1.2 V vs. Ag/AgCl) and back. Repeat this for several cycles. An increasing current response with each cycle indicates the deposition and growth of the conductive polymer film on the working electrode.[10]

-

Polymer Characterization: After polymerization, remove the electrode from the monomer solution, rinse it with the pure solvent, and place it in a fresh electrolyte solution (without the monomer). Record the cyclic voltammogram of the polymer film to study its redox properties.

Interpreting the Cyclic Voltammogram

The cyclic voltammogram of the PTPTP film will reveal its key electrochemical parameters. Based on data for structurally similar N-aryl SNS polymers, the following features are expected:[1]

-

Oxidation and Reduction Peaks: A reversible redox couple corresponding to the p-doping (oxidation) and dedoping (reduction) of the polymer backbone.

-

Onset Potentials: The onset potential of oxidation (E_ox_onset) and reduction (E_red_onset) are crucial for determining the electronic energy levels.

| Parameter | Expected Value (vs. Ag/AgCl) | Significance |

| Monomer Oxidation Potential | ~ +0.8 to +1.0 V | Potential required to initiate polymerization. |

| Polymer Oxidation Peak (Epa) | ~ +0.6 to +0.8 V | Potential of maximum oxidation current. |

| Polymer Reduction Peak (Epc) | ~ +0.4 to +0.6 V | Potential of maximum reduction current. |

Spectroelectrochemical Properties

Spectroelectrochemistry combines electrochemical stimulation with spectroscopic measurement, allowing for the in-situ observation of changes in the electronic absorption spectrum of the polymer film as a function of the applied potential.[11]

Experimental Setup

A UV-Vis-NIR spectrophotometer is integrated with a potentiostat and a thin-layer electrochemical cell. An ITO-coated glass slide is typically used as the transparent working electrode.

Caption: Spectroelectrochemistry experimental setup.

Expected Spectral Changes and Interpretation

As the potential applied to the PTPTP film is increased, distinct changes in the UV-Vis-NIR absorption spectrum are anticipated, reflecting the electronic transitions within the polymer.

-

Neutral State (Reduced): At a sufficiently low potential (e.g., 0 V), the polymer is in its neutral, undoped state. The spectrum is expected to be dominated by a strong absorption band in the visible region, corresponding to the π-π* transition of the conjugated backbone. For similar polymers, this results in a yellow to orange appearance.[6]

-

Oxidized State (Doped): As the polymer is oxidized, the intensity of the π-π* transition decreases, and new absorption bands appear at lower energies (longer wavelengths), extending into the near-infrared (NIR) region. These new bands are attributed to the formation of polarons and bipolarons, which are charge carriers on the polymer chain. This change in the absorption spectrum is accompanied by a color change, typically to green or blue.[4]

| State | Applied Potential (vs. Ag/AgCl) | Expected λ_max | Electronic Transition |

| Neutral | ~ 0.0 V | ~ 400 - 450 nm | π-π* |

| Intermediate | ~ +0.6 V | ~ 600 - 700 nm | Polaron bands |

| Oxidized | ~ +1.0 V | > 800 nm | Bipolaron bands |

Electronic Properties: HOMO, LUMO, and Band Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are fundamental electronic properties that govern the performance of the material in electronic devices. These can be estimated from cyclic voltammetry data.[12][13]

Calculation from Onset Potentials

The HOMO and LUMO energy levels can be calculated using the following empirical equations, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:[12]

E_HOMO = -[E_ox_onset (vs Fc/Fc⁺) + 4.8] eV E_LUMO = -[E_red_onset (vs Fc/Fc⁺) + 4.8] eV

The electrochemical band gap (E_g^el) can then be determined by:

E_g^el = E_LUMO - E_HOMO

Alternatively, the optical band gap (E_g^op) can be estimated from the onset of the π-π* absorption band in the UV-Vis spectrum of the neutral polymer:

E_g^op = 1240 / λ_onset (nm)

| Property | Estimated Value | Significance |

| HOMO Level | ~ -5.0 to -5.2 eV | Relates to the ionization potential and hole-injection properties. |

| LUMO Level | ~ -2.8 to -3.0 eV | Relates to the electron affinity and electron-injection properties. |

| Electrochemical Band Gap | ~ 2.0 to 2.4 eV | Determines the energy required to create an electron-hole pair. |

| Optical Band Gap | ~ 2.1 to 2.5 eV | Corresponds to the color of the material in its neutral state. |

Conclusion and Future Outlook

This compound is a versatile monomer that provides access to a solution-processable, electroactive polymer with tunable properties. The straightforward Paal-Knorr synthesis, coupled with well-established electrochemical and spectroelectrochemical characterization techniques, makes it an attractive candidate for a range of applications. The insights and protocols detailed in this guide provide a solid foundation for researchers to explore the potential of PTPTP in advanced materials and devices. Future research may focus on the development of copolymers to further fine-tune the material's properties, the fabrication and optimization of electronic devices, and the exploration of its utility in novel sensing and biomedical applications.

References

-

Amarnath, V., et al. (1991). A more detailed description can be found in the work by Venkataraman Amarnath, and references cited therein. J. Org. Chem., 56, 6924. [Link]

-

Carbas, B. B., et al. (2024). Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole). Polymer Bulletin, 81, 9073–9089. [Link]

-

Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]

-

Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureäther. Berichte der deutschen chemischen Gesellschaft, 17, 1635-1638. [Link]

-

Li, J. J. (2021). Paal-Knorr Pyrrole Synthesis. In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (6th ed., pp. 418-420). Springer. [Link]

-

Nicolini, T., et al. (2021). Tuning the Electrochemical Properties of Poly-thiophenes with a 2,5-Dithienil-N-subtituted-pyrrole Bearing an Aniline Moiety for Electrochromic Devices. Chemistry – An Asian Journal, 16(15), 2055-2062. [Link]

-

Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17, 2756-2767. [Link]

-

Pawar, A. P., et al. (2022). An operationally simple organocatalytic method generates a chiral tertiary/quaternary stereocenter at the C3 position of pyrroles. Org. Lett., 24, 7549-7554. [Link]

-

Toppare, L., et al. (2006). SYNTHESIS AND ELECTROCHROMIC PROPERTIES OF CONDUCTING POLYMERS OF 1-(4-NITROPHENYL)-2,5-DI(2-THIENYL). Middle East Technical University. [Link]

-

Truong, M. T., et al. (2017). Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. Journal of Polymer Science Part A: Polymer Chemistry, 55(20), 3463-3469. [Link]

-

Varış, S., et al. (2009). Electrochemical polymerization of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1 H-pyrrole as a novel immobilization platform for microbial sensing. Bioelectrochemistry, 76(1-2), 169-174. [Link]

-

Wu, T. Y., et al. (2014). Optical and electrochromic characterizations of four 2,5-dithienylpyrrole- based conducting polymer films. Journal of the Taiwan Institute of Chemical Engineers, 45(4), 1869-1876. [Link]

-

Yildiz, H. B., et al. (2021). Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States. Molecules, 26(8), 2335. [Link]

-

Yurash, B., et al. (2020). Spectroelectrochemistry of Electroactive Polymer Composite Materials. Polymers, 12(11), 2699. [Link]

-

Zimmermann Crocomo, P., et al. (2021). The Impact of C2 Insertion into a Carbazole Donor on the Physicochemical Properties of Dibenzo[a,j]phenazine-Cored Donor–Acceptor–Donor Triads. Chemistry – A European Journal, 27(55), 13735-13745. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 3. Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A soluble and fluorescent new type thienylpyrrole based conjugated polymer: optical, electrical and electrochemical properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Electrochemical polymerization of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1 H-pyrrole as a novel immobilization platform for microbial sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Synthesis and Characterization of Polypyrrole Film Doped with Both Molybdate and Salicylate and Its Application in the Corrosion Protection for Low Carbon Steel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

Optical and fluorescent properties of thienylpyrrole compounds

An In-Depth Technical Guide to the Optical and Fluorescent Properties of Thienylpyrrole Compounds

Introduction

Thienylpyrrole compounds represent a versatile and highly significant class of heterocyclic chromophores that have garnered substantial interest across various scientific and technological domains. At their core, these molecules feature a pyrrole ring linked to one or more thiophene rings, creating a π-conjugated system that is readily tunable through synthetic chemistry. This inherent modularity allows for the precise engineering of their electronic and, consequently, their optical and fluorescent properties. The ability to modify the donor-acceptor characteristics, extend the conjugation length, and introduce various functional groups has led to a rich diversity of thienylpyrrole derivatives with tailored absorption and emission profiles, high quantum yields, and sensitivity to their environment.[1][2][3] As a result, these compounds are at the forefront of innovation in fields ranging from organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, to advanced biomedical applications like high-resolution bioimaging and targeted molecular sensing.[4][5][6][7] This guide provides a comprehensive technical overview of the fundamental principles governing the photophysical behavior of thienylpyrrole compounds, details their key properties, and outlines their applications and the experimental methodologies used for their characterization.

The Backbone of Innovation: Structure-Property Relationships in Thienylpyrrole Compounds

The remarkable optical and fluorescent properties of thienylpyrrole derivatives are not accidental; they are a direct consequence of their molecular architecture. Understanding the relationship between structure and photophysical behavior is paramount for the rational design of new materials with specific functions.

The Role of π-Conjugation and Donor-Acceptor Architecture

The extent of the π-conjugated system is a primary determinant of the energy of the S₀ → S₁ electronic transition. Extending the conjugation, for instance by adding more thiophene units or other aromatic moieties, generally decreases the HOMO-LUMO energy gap. This results in a bathochromic (red) shift in both the absorption and emission spectra.[8] A powerful strategy for fine-tuning the optical properties is the implementation of a donor-acceptor (D-A) or donor-π-acceptor (D-π-A) framework. In this design, electron-donating groups (like alkoxy or amino groups) are connected to electron-withdrawing groups (like cyano, carbonyl, or benzothiazole moieties) through the thienylpyrrole π-bridge.[1] This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which can lead to several desirable properties:

-

Large Stokes Shifts: A significant difference between the absorption and emission maxima, which is crucial for minimizing self-absorption in applications like luminescent solar concentrators and fluorescence imaging.[9]

-

Solvatochromism: The emission wavelength becomes sensitive to the polarity of the surrounding medium, a property that can be exploited for sensing applications.[1][10]

-

Enhanced Nonlinear Optical (NLO) Properties: The charge separation in the excited state can lead to large second-order hyperpolarizabilities, making these compounds candidates for NLO applications.[2]

A prominent example of this architecture is found in diketopyrrolopyrrole (DPP) derivatives, where the DPP core acts as a potent acceptor.[8] Introducing thiophene linkers to the DPP core can cause significant bathochromic shifts in the absorption spectrum.[8]

Peripheral Group Modification and Molecular Planarity

Side-chain engineering is a critical tool for modulating the properties of thienylpyrrole compounds.[11] The introduction of bulky substituents can induce steric hindrance, leading to a twisting of the molecular backbone. This departure from planarity can disrupt π-conjugation, often resulting in a hypsochromic (blue) shift in the absorption spectrum. Conversely, a more planar conformation generally enhances π-orbital overlap, leading to red-shifted absorption and often higher fluorescence quantum yields.[8] However, excessive planarization can also promote intermolecular π-π stacking, which may lead to aggregation-caused quenching (ACQ) of fluorescence in the solid state or at high concentrations.[12] Interestingly, some aryl-substituted pyrrole derivatives have been designed to exhibit the opposite effect, known as aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state.[5][12] This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.[12]

A Spectrum of Possibilities: Unraveling the Optical and Fluorescent Properties

The diverse structures of thienylpyrrole compounds give rise to a wide range of photophysical properties.

-

Absorption and Emission: Depending on the degree of conjugation and the nature of the substituents, thienylpyrrole derivatives can absorb and emit light across the visible and even into the near-infrared (NIR) spectrum.[4][8] For example, some diketopyrrolopyrrole derivatives absorb in the 500-600 nm range.[8] The ability to emit in the NIR is particularly valuable for in vivo bioimaging, as it allows for deeper tissue penetration and reduced autofluorescence.[6][13]

-

Fluorescence Quantum Yield (Φf): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[14] Thienylpyrrole compounds, particularly DPP derivatives, are known for their high quantum yields, which can approach unity in some cases.[8] This makes them exceptionally bright fluorophores. However, extending the π-conjugation or introducing certain substituents can sometimes lead to a decrease in the quantum yield due to an increase in non-radiative decay rates.[8]

-

Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. This property is typically on the order of nanoseconds for thienylpyrrole fluorophores.[8] In some specifically designed systems, long-lived phosphorescence can be achieved, which is advantageous for time-resolved imaging to eliminate background fluorescence.[5]

Quantitative Data Summary

The following table summarizes the photophysical properties of a few representative thienylpyrrole-based compounds to illustrate the impact of structural modifications.

| Compound Class | Substituents | λ_abs (nm) | λ_em (nm) | Φ_f | τ (ns) | Solvent | Reference |

| Diketopyrrolopyrrole | Benzothiazole | ~510-530 | - | 0.7-0.9 | ~4 | DCM | [8] |

| Diketopyrrolopyrrole | Benzoxazole | ~610-620 | - | ~0.2-0.3 | ~3 | DCM | [8] |

| Thienylpyrrole Polymer | Dodecyloxybenzamide | - | Yellow Emission | - | - | - | [4] |

| Tetraphenylpyrrole | Phenylmethanone | - | Phosphorescence | - | 20.1 µs | Crystalline Powder | [5] |

Note: This table is illustrative. The exact values can vary depending on the specific molecular structure and the solvent used.

Harnessing the Light: Key Applications of Thienylpyrrole Compounds

The tunable and robust photophysical properties of thienylpyrrole derivatives make them highly valuable in a variety of applications.

-

Advanced Bioimaging: Thienylpyrrole-based fluorophores, especially those with high two-photon absorption cross-sections, are excellent candidates for two-photon fluorescence microscopy (2PFM).[6] This technique provides high spatial resolution, reduced photodamage, and deeper tissue penetration compared to conventional one-photon microscopy, making it ideal for imaging living cells and tissues.[6] The development of thienylpyrrole derivatives with aggregation-induced emission (AIE) or phosphorescence further enhances their utility in bioimaging by overcoming issues of self-quenching and background autofluorescence.[5]

-

Molecular Sensing: The sensitivity of the fluorescence of some thienylpyrrole compounds to their local environment makes them effective chemosensors. For example, thienyl-diketopyrrolopyrrole (TDPP) has been shown to be a versatile platform for the fluorescent or colorimetric detection of various ions, including heavy metals like Hg²⁺ and Cu²⁺, as well as anions like F⁻.[7] The sensing mechanism often involves specific binding events that alter the intramolecular charge transfer characteristics or induce aggregation/disaggregation, leading to a measurable change in the optical signal.

-

Organic Electronics: The strong absorption in the visible spectrum and good charge transport properties of thienylpyrrole derivatives make them suitable for use in organic photovoltaics (OPVs).[15] Furthermore, their high fluorescence quantum yields are beneficial for applications in organic light-emitting diodes (OLEDs).[1] Soluble and processable conducting polymers based on thienylpyrrole units have also been developed, exhibiting interesting electrochromic properties—changing color in response to an applied voltage.[4]

From Theory to Practice: Essential Experimental Protocols

The characterization of the optical and fluorescent properties of thienylpyrrole compounds relies on a set of standard spectroscopic techniques. The protocols described below are designed to be self-validating by including steps for instrument calibration and the use of standards.

Experimental Protocol 1: Photophysical Characterization Workflow

Objective: To determine the key photophysical parameters (λ_abs, λ_em, Φ_f, and τ) of a thienylpyrrole compound.

1. Sample Preparation: a. Prepare a stock solution of the thienylpyrrole compound in a spectroscopic grade solvent (e.g., toluene, DCM, or THF) at a concentration of ~1 mM. b. For absorption and steady-state fluorescence measurements, prepare a dilute solution (working solution) from the stock solution with an absorbance of ~0.1 at the absorption maximum to avoid inner filter effects. c. For lifetime measurements, prepare a more dilute solution with an absorbance of <0.05 at the excitation wavelength.

2. UV-Vis Absorption Spectroscopy: a. Calibrate the spectrophotometer using a blank solvent-filled cuvette. b. Record the absorption spectrum of the working solution in a 1 cm path length quartz cuvette. c. Identify the wavelength of maximum absorption (λ_abs).

3. Steady-State Fluorescence Spectroscopy: a. Using a spectrofluorometer, record the emission spectrum by exciting the working solution at its λ_abs. Identify the wavelength of maximum emission (λ_em). b. Record the excitation spectrum by setting the emission monochromator to λ_em and scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum, confirming the purity of the emissive species.

4. Determination of Fluorescence Quantum Yield (Relative Method): a. Select a suitable fluorescence standard with a known quantum yield (Φ_std) that absorbs at a similar wavelength to the sample.[16] b. Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1. c. Measure the absorption and integrated fluorescence intensity for each solution. d. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. e. Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²) where Grad is the gradient of the plot and n is the refractive index of the solvent.

5. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC): a. Use a TCSPC system with a pulsed laser diode or Ti:Sapphire laser for excitation.[16] b. Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer). c. Measure the fluorescence decay of the sample solution. d. Analyze the decay curve using deconvolution software to fit the data to an exponential decay model and extract the fluorescence lifetime (τ).

Visualizing the Science: Diagrams and Workflows

Caption: Figure 1: Generalized structure of a thienyl-diketopyrrolopyrrole (DPP) compound.

Caption: Figure 2: Experimental workflow for characterizing thienylpyrrole compounds.

Caption: Figure 3: Jablonski diagram for absorption and fluorescence.

Conclusion

Thienylpyrrole compounds stand out as a privileged class of fluorophores due to their exceptional photophysical properties and synthetic accessibility. The deep understanding of their structure-property relationships has enabled the development of materials with precisely controlled optical and fluorescent characteristics. From the high quantum yields of DPPs to the environment-sensitive fluorescence of D-A systems, these molecules continue to push the boundaries in materials science, organic electronics, and biomedical imaging. As research progresses, the rational design of new thienylpyrrole derivatives promises to unlock even more sophisticated applications, further solidifying their role as indispensable tools for scientists and engineers.

References

-

Gryko, D. T., & Gierchatowski, R. (2018). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. National Institutes of Health. [Link]

-

Raposo, M. M. M., et al. (2010). Synthesis and characterization of new thienylpyrrolyl-benzothiazoles as efficient and thermally stable nonlinear optical chromophores. ResearchGate. [Link]

-

Cihaner, A., & Önal, A. M. (2012). A soluble and fluorescent new type thienylpyrrole based conjugated polymer: optical, electrical and electrochemical properties. RSC Publishing. [Link]

-

Wang, J., et al. (2019). Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. National Institutes of Health. [Link]

-

Raposo, M. M. M., et al. (2011). Synthesis and characterization of novel push-pull thiophene and thienylpyrrole derivatives functionalized with indanonedicyanovinyl acceptor moiety as efficient NLO-chromophores. ResearchGate. [Link]

-

Raposo, M. M. M., et al. (2009). Thienylpyrrole azo dyes: synthesis, solvatochromic and electrochemical properties. CORE. [Link]

-

Berezin, A. S., et al. (2021). Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. MDPI. [Link]

-

Ak, M., et al. (2013). New class of 2,5-di(2-thienyl)pyrrole compounds and novel optical properties of its conducting polymer. ResearchGate. [Link]

-

Cocca, L. Z., et al. (2023). Advancements in organic fluorescent materials: unveiling the potential of peripheral group modification in dithienyl-diketopyrrolopyrrole derivatives for one- and two-photon bioimaging. RSC Publishing. [Link]

-

Zhang, G., et al. (2017). Thienyl diketopyrrolopyrrole as a robust sensing platform for multiple ions and its application in molecular logic system. ResearchGate. [Link]

-

Özdemir Kart, S., et al. (2015). Theoretical study of the structure-properties relationship in new class of 2,5-di(2-thienyl)pyrrole compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Kart, S. Ö., et al. (2015). Theoretical Study of the Structure-Properties Relationship in New Class of 2,5-di(2-thienyl)pyrrole Compounds. PubMed. [Link]

-

S. N., S., et al. (2017). A thienyl-pyridine-based Hantzsch ester fluorescent probe for the selective detection of nitric oxide and its bio-imaging applications. ResearchGate. [Link]

-

Wilson, J. N., & Wilson, Z. J. (2021). Third-order nonlinear optical properties of a series of pyrroles and dipyrroles featuring π-conjugated substituents and linkers. RSC Publishing. [Link]

-

Bremond, E., & Jabin, I. (2019). Photoacoustic Imaging Probes Based on Tetrapyrroles and Related Compounds. MDPI. [Link]

-

Sissa, C., et al. (2022). Interplay between Theory and Photophysical Characterization in Symmetric α-Substituted Thienyl BODIPY Molecule. MDPI. [Link]

-

Squeo, B. M., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). PMC - PubMed Central. [Link]

-

Wu, W., et al. (2015). PyrrolylBODIPYs: Syntheses, Properties, and Application as Environment-Sensitive Fluorescence Probes. PMC - PubMed Central. [Link]

-

Chen, Y.-C., et al. (2021). Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging. MDPI. [Link]

-

Au, V. K.-M., & Li, Y. (2020). Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. MDPI. [Link]

-

Squeo, B. M., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). MDPI. [Link]

-

Notario, R., et al. (2018). PDT-correlated photophysical properties of thienopyrrole BODIPY derivatives. Theoretical insights. ResearchGate. [Link]

-

Li, W., et al. (2015). structure–property relationships and application in solution-processed small-molecule organic solar cells. Journal of Materials Chemistry A. [Link]

-

Sajadi, M., et al. (2016). References for Small Fluorescence Quantum Yields. PMC - PubMed Central. [Link]

-

Fei, T. (2021). Understanding the Structure-Property Relationship in Diketopyrrolopyrroles for Organic Electronics. Apollo. [Link]

-

Sjoback, R., et al. (1995). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. ResearchGate. [Link]

-

Gunnlaugsson, T., & Kruger, P. E. (2019). Advances in Pyridyl-Based Fluorophores for Sensing Applications. ResearchGate. [Link]

-

Wang, H., et al. (2018). Synthesis and Recognition Properties of Fluoroborodipyrrole Fluorescent Probes Based on Fluorine Triggered Cascade Releasing. sioc-journal.cn. [Link]

-

Zekry, A. A. (2018). How fluorescence quantum yield related to fluorescence lifetime? What happens to quantum yield if lifetime increases?. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PyrrolylBODIPYs: Syntheses, Properties, and Application as Environment-Sensitive Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A soluble and fluorescent new type thienylpyrrole based conjugated polymer: optical, electrical and electrochemical properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advancements in organic fluorescent materials: unveiling the potential of peripheral group modification in dithienyl-diketopyrrolopyrrole derivatives for one- and two-photon bioimaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Structural modification of thieno[3,4-c]pyrrole-4,6-dione: structure–property relationships and application in solution-processed small-molecule organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

The Paal-Knorr Synthesis: A Technical Guide to Substituted 2,5-di(2-thienyl)pyrroles for Advanced Materials and Drug Discovery

Executive Summary

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, with the 2,5-di(2-thienyl)pyrrole (DTP) core being of particular significance for the development of advanced conductive polymers and novel therapeutics. The Paal-Knorr synthesis, a classic and robust reaction, offers an efficient and modular route to these valuable heterocyclic compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Paal-Knorr synthesis as applied to the preparation of substituted 2,5-di(2-thienyl)pyrroles. We will delve into the reaction mechanism, provide field-proven experimental protocols, and discuss the critical parameters that influence the success of the synthesis, thereby enabling the rational design and creation of novel DTP derivatives.

Introduction: The Significance of 2,5-di(2-thienyl)pyrroles

The fusion of a central pyrrole ring with two flanking thiophene units endows the 2,5-di(2-thienyl)pyrrole (DTP) framework with unique electronic and structural properties. These molecules serve as versatile building blocks for a variety of applications:

-

Conducting Polymers: DTP-based polymers are at the forefront of organic electronics research, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability to tune the electronic properties of these materials by introducing substituents on the pyrrole nitrogen is a key advantage.

-

Drug Development: The pyrrole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Substituted DTPs offer a rich chemical space for the discovery of new therapeutic agents with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.

-

Sensors and Biosensors: The electrochemical activity of DTP derivatives makes them promising candidates for the development of sensitive and selective chemical sensors and biosensors.

The Paal-Knorr synthesis, first reported in 1884 by Carl Paal and Ludwig Knorr, remains one of the most reliable and widely employed methods for accessing these important heterocycles.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, providing a direct and often high-yielding route to substituted pyrroles.[1]

The Paal-Knorr Pyrrole Synthesis: A Mechanistic Perspective

The Paal-Knorr synthesis of a substituted 2,5-di(2-thienyl)pyrrole proceeds via the reaction of 1,4-di(2-thienyl)-1,4-butanedione with a primary amine. The reaction is typically catalyzed by an acid, which plays a crucial role in activating the carbonyl groups of the diketone.[1]

The established mechanism involves the following key steps:

-

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, which is often protonated by the acid catalyst. This forms a hemiaminal intermediate.[2]

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is frequently the rate-determining step of the reaction.

-

Dehydration: The resulting cyclic intermediate subsequently undergoes dehydration, losing two molecules of water to form the stable aromatic pyrrole ring.[2]

Experimental Protocols: Synthesizing Substituted 2,5-di(2-thienyl)pyrroles

The following protocols provide detailed methodologies for the synthesis of N-substituted 2,5-di(2-thienyl)pyrroles. The choice between conventional heating and microwave-assisted synthesis will depend on the available equipment and the desired reaction time.

General Considerations

-

Starting Material: The key precursor, 1,4-di(2-thienyl)-1,4-butanedione, is commercially available or can be synthesized via the Friedel-Crafts acylation of thiophene with succinyl chloride.

-

Amine Selection: A wide variety of primary amines can be used, including aliphatic and aromatic amines. The nucleophilicity of the amine will influence the reaction rate.

-

Catalyst: While various Brønsted and Lewis acids can be employed, propionic acid and acetic acid are commonly used and effective catalysts. It is crucial to note that an excess of strong acid can lead to side product formation and decomposition.

Protocol 1: Conventional Heating Synthesis of N-Aryl-2,5-di(2-thienyl)pyrrole

This protocol is adapted from established procedures for the synthesis of N-aryl-2,5-di(2-thienyl)pyrroles.

Materials:

-

1,4-di(2-thienyl)-1,4-butanedione

-

Substituted Aniline (e.g., aniline, p-toluidine, p-anisidine)

-

Propionic Acid (catalyst)

-

Toluene (solvent)

-

Methanol (for recrystallization)

-

Standard laboratory glassware for reflux and purification

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-di(2-thienyl)-1,4-butanedione (1.0 eq), the substituted aniline (1.1 eq), and toluene (sufficient to dissolve the reactants upon heating).

-

Add a catalytic amount of propionic acid (approximately 5-10 mol%).

-

Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product is then purified. Recrystallization from a suitable solvent, such as methanol or ethanol, is often effective. For more challenging purifications, column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent is recommended.

Protocol 2: Microwave-Assisted Synthesis of N-Alkyl-2,5-di(2-thienyl)pyrrole

Microwave irradiation can significantly reduce reaction times and often improves yields.[3]

Materials:

-

1,4-di(2-thienyl)-1,4-butanedione

-

Primary Aliphatic Amine (e.g., octylamine, benzylamine)

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

-

Microwave reactor vials

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a microwave vial, combine 1,4-di(2-thienyl)-1,4-butanedione (1.0 eq) and the primary aliphatic amine (1.2 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a temperature of 100-150 °C for 10-30 minutes. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the ethanol under reduced pressure.

-

The residue is then subjected to an aqueous workup: partition the crude product between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Paal-Knorr synthesis of various substituted pyrroles. This data can serve as a guide for optimizing the synthesis of novel 2,5-di(2-thienyl)pyrrole derivatives.

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | HCl | Methanol | Reflux, 15 min | High | [2] |

| 2,5-Hexanedione | Various primary amines | CATAPAL 200 (Alumina) | Solvent-free | 60 °C, 45 min | 68-97 | [4] |

| 2,5-Hexanedione | Primary amines | Iodine (I₂) | Solvent-free | Room Temp. | High | |

| 1,4-di(2-thienyl)-1,4-butanedione | p-phenylenediamine | Propionic Acid | Toluene | Reflux | Moderate | [5] |

| 1,4-di(2-thienyl)-1,4-butanedione | Alkoxyl anilines | - | - | - | ~20 (with acid) | [6] |

Causality Behind Experimental Choices: A Scientist's Perspective

The success of the Paal-Knorr synthesis hinges on a careful selection of reaction parameters. Here, we provide insights into the rationale behind these choices:

-

Choice of Catalyst: The catalyst's role is to activate the carbonyl groups towards nucleophilic attack. While strong acids can be effective, they can also promote side reactions, such as the formation of furan derivatives or polymerization, especially at elevated temperatures.[1] Weakly acidic catalysts like acetic acid or propionic acid often provide a good balance between reaction rate and selectivity. For sensitive substrates, milder Lewis acids or even heterogeneous catalysts like silica-supported acids can be advantageous, simplifying purification and minimizing degradation.[1]

-

Solvent Selection: The choice of solvent is primarily dictated by the solubility of the reactants and the desired reaction temperature. Toluene is a common choice for conventional heating as it allows for reflux at a sufficiently high temperature to drive the reaction to completion. For microwave-assisted syntheses, polar solvents like ethanol are often preferred due to their efficient absorption of microwave energy. In recent years, "green" approaches utilizing water as a solvent or even solvent-free conditions have been developed, offering environmental and economic benefits.

-

Influence of Substituents: The electronic nature of the substituents on both the 1,4-dicarbonyl compound and the primary amine can significantly impact the reaction rate.

-

On the Amine: Electron-donating groups on the amine increase its nucleophilicity, generally leading to faster reaction rates. Conversely, electron-withdrawing groups decrease nucleophilicity and may require more forcing conditions.

-

On the Diketone: The steric and electronic properties of substituents on the 1,4-dicarbonyl precursor can influence the regioselectivity of the reaction when unsymmetrical diketones are used.

-

Conclusion and Future Outlook

The Paal-Knorr synthesis remains a highly relevant and powerful tool for the construction of substituted 2,5-di(2-thienyl)pyrroles. Its operational simplicity, tolerance of a wide range of functional groups, and the commercial availability of the starting materials make it an attractive method for both academic research and industrial applications. The ongoing development of milder and more environmentally friendly reaction conditions, including the use of heterogeneous catalysts and alternative energy sources like microwave irradiation, continues to expand the scope and utility of this classic reaction. As the demand for novel organic electronic materials and complex molecular architectures for drug discovery continues to grow, the Paal-Knorr synthesis is poised to play an increasingly important role in enabling these advancements.

References

-

Truong, M. A., et al. (2018). Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. MIT DSpace. [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College of Engineering and Technology. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

-

Belen'kii, L. I., Gromova, G. P., & Smirnov, V. I. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. ResearchGate. [Link]

-

Khaghaninejad, S., & Heravi, M. M. (n.d.). Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds. Scribd. [Link]

-

Li, P., et al. (2016). A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]

-

Castillo, J. C., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

- Google Patents. (n.d.).

-

Wallace, M. B., et al. (2009). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. PMC. [Link]

-

Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. [Link]

-

Wang, L., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH. [Link]

-

RSC Publishing. (n.d.). Protection of primary amines as N-substituted 2,5-dimethylpyrroles. [Link]

-

Grykien, R., et al. (n.d.). and 2,5-bis(2-thienyl)pyrrolyl-nucleosides: synthesis, molecular and electronic structure, and. ElectronicsAndBooks. [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. dspace.mit.edu [dspace.mit.edu]

Molecular structure and purity of 1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole

An In-Depth Technical Guide to the Molecular Structure and Purity of 1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction